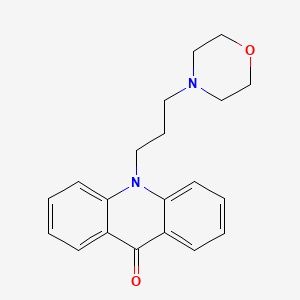
10-(3-Morpholinopropyl)acridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-Morpholinopropyl)acridin-9(10H)-one is a chemical compound with the molecular formula C20H23N3O It is known for its unique structure, which includes an acridine core linked to a morpholine ring via a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Morpholinopropyl)acridin-9(10H)-one typically involves the reaction of acridine derivatives with morpholine and propylating agents. One common method includes the following steps:
Starting Material: Acridine-9(10H)-one is used as the starting material.
Propylation: The acridine-9(10H)-one is reacted with a propylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.
Morpholine Addition: The resulting propylated acridine is then reacted with morpholine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
10-(3-Morpholinopropyl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of acridine-9-carboxylic acid derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
10-(3-Morpholinopropyl)acridin-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.
Industry: Utilized in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 10-(3-Morpholinopropyl)acridin-9(10H)-one involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s interaction with DNA is facilitated by its planar acridine core, which can slide between the base pairs of the DNA helix.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
10-(3-Morpholinopropyl)acridin-9(10H)-one is unique due to its specific structural features, including the morpholine ring and propyl chain, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H22N2O2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
10-(3-morpholin-4-ylpropyl)acridin-9-one |
InChI |
InChI=1S/C20H22N2O2/c23-20-16-6-1-3-8-18(16)22(19-9-4-2-7-17(19)20)11-5-10-21-12-14-24-15-13-21/h1-4,6-9H,5,10-15H2 |
Clave InChI |
OROKSTPFWUDDQV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
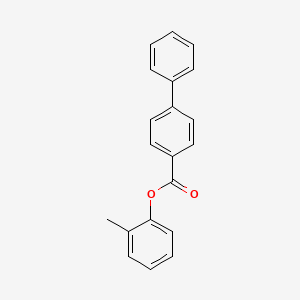
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
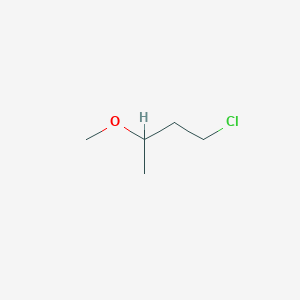
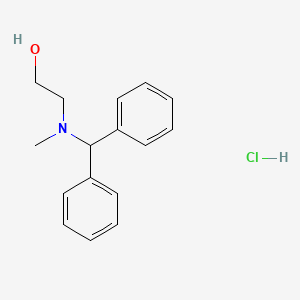
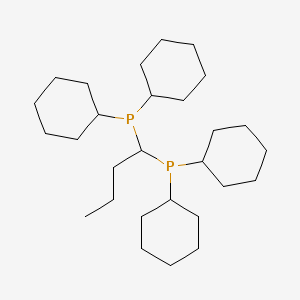
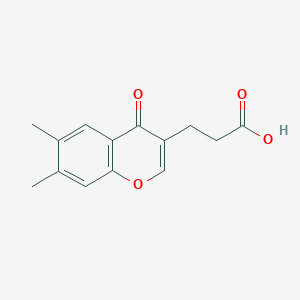
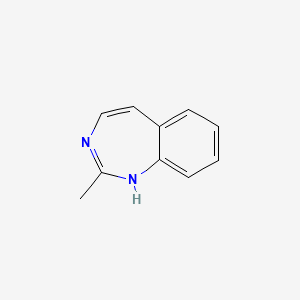
![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
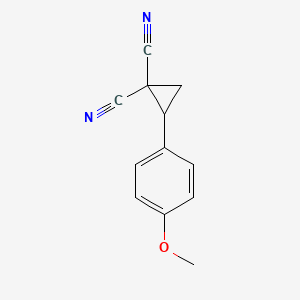
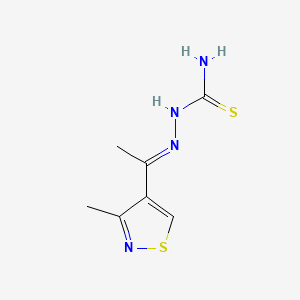
![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)
![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
